molecular formula C20H20N2O2 B2467841 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 327971-95-9

4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No. B2467841
CAS RN: 327971-95-9
M. Wt: 320.392
InChI Key: RVEDQZQTEJCTNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of compounds similar to 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide, specifically 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, were synthesized and evaluated for their anticancer activities .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Chemical Reactions Analysis

The compound this compound is involved in the synthesis of a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 320.392.

Scientific Research Applications

Synthesis and Pharmacological Activity

The synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, including structures related to 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide, has led to the identification of compounds with promising pharmacological activities. Specifically, a study by Sakaguchi et al. (1992) highlighted a derivative exhibiting balanced gastrointestinal prokinetic and antiemetic activities, marking it as a potential gastrointestinal prokinetic agent (Sakaguchi et al., 1992).

Chemical Synthesis and Applications

Research by Valle et al. (2005) explored the electrophilic cyclization of benzamide derivatives, including those structurally similar to this compound, resulting in the synthesis of novel compounds with potential applications in organic and medicinal chemistry. This study emphasizes the chemical versatility and potential of such benzamide derivatives (Valle et al., 2005).

Novel Compounds for PET Imaging

Fujinaga et al. (2012) developed novel benzamides for positron emission tomography (PET) imaging of metabotropic glutamate receptors in the brain. Their research represents an advanced application of benzamide derivatives in neuroimaging, contributing to our understanding of neurological disorders and the brain's functioning (Fujinaga et al., 2012).

Antifungal and Antimicrobial Activity

Montes et al. (2016) synthesized N-(4-halobenzyl)amides to assess their antifungal effectiveness. This work demonstrates the antimicrobial potential of benzamide derivatives, highlighting their role in developing new treatments against resistant microbial strains (Montes et al., 2016).

Corrosion Inhibition

In the field of materials science, benzidine-based Schiff base compounds, including benzamides, have been investigated for their corrosion inhibitory properties on carbon steel in acidic media. This research by Bedair et al. (2020) points to the potential industrial applications of benzamide derivatives in protecting metals from corrosion, thereby extending their lifespan and utility (Bedair et al., 2020).

Future Directions

The compound 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide and its related compounds have shown promising results in anticancer activities. Future research could focus on further exploring its potential applications in cancer treatment .

properties

IUPAC Name

4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-22(2)15-10-8-14(9-11-15)20(23)21-18-12-13-19(24-3)17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEDQZQTEJCTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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